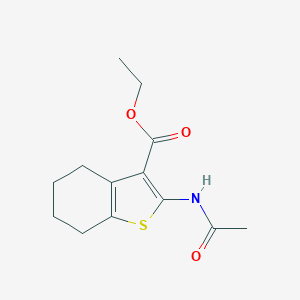

Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative characterized by an acetylamino (-NHCOCH₃) group at position 2 and an ethyl ester (-COOCH₂CH₃) at position 3 of the benzothiophene core. This compound belongs to a class of sulfur-containing heterocycles with significant applications in pharmaceuticals and materials science. Its synthesis typically involves the acylation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with acetyl chloride or acetic anhydride under reflux conditions, followed by recrystallization .

Structurally, the compound features a planar benzothiophene ring fused to a cyclohexene ring in a half-chair conformation. Intramolecular N–H⋯O hydrogen bonding stabilizes the S(6) ring motif, a common feature in this class . X-ray crystallography reveals a dihedral angle of 8.13° between the benzothiophene and acetylated aromatic systems, influencing molecular packing . The disordered methylene groups in the cyclohexene ring (occupancy ratio 0.641:0.359) further highlight its conformational flexibility .

Properties

IUPAC Name |

ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-3-17-13(16)11-9-6-4-5-7-10(9)18-12(11)14-8(2)15/h3-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGDFSFTVVUJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207930 | |

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(acetylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5919-29-9 | |

| Record name | 2-Acetylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5919-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(acetylamino)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005919299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5919-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(acetylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the amino group of the starting material reacts with acetyl chloride or acetic anhydride. Key steps include:

-

Dissolution of Starting Material : Ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate is dissolved in a solvent such as chloroform or acetic acid.

-

Acetylation : Acetyl chloride or acetic anhydride is added, and the mixture is refluxed. For example, Mukhtar et al. (2012) refluxed the reaction in chloroform for 8 hours, achieving an 85% yield. In contrast, a modified protocol using acetic acid and acetic anhydride at 85°C for 24 hours resulted in a quantitative yield.

-

Workup and Purification : The product is isolated by solvent removal, followed by recrystallization from ethanol or precipitation via water addition.

Table 1: Comparative Reaction Conditions for Acetylation

Structural and Crystallographic Insights

The product’s crystalline structure reveals intramolecular N–H⋯O hydrogen bonding, forming an S(6) ring, and intermolecular C–H⋯O interactions that stabilize the crystal lattice. These interactions are critical for ensuring product stability during storage and subsequent reactions.

Alternative Synthetic Pathways and Modifications

While the acetylation route dominates literature reports, alternative methods have been explored to optimize efficiency or adapt to substrate availability.

Phenoxyacetamide Derivatives

Optimization Strategies and Critical Parameters

Solvent Selection

Stoichiometry and Reagent Choice

Purification Techniques

-

Recrystallization : Ethanol recrystallization yields high-purity crystals suitable for X-ray diffraction studies.

-

Precipitation : Water-induced precipitation offers a faster workup but may retain trace solvents.

Challenges and Limitations

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes cyclization to form fused heterocyclic systems, enhancing its utility in medicinal chemistry.

Key Examples:

Notable Findings :

- Cyclization with hydrazine hydrate produces triazolo-pyrimidines with potential anticancer activity .

- Sodium azide-mediated reactions yield pyrimidinediones, which are key intermediates for kinase inhibitors.

Nucleophilic Substitution Reactions

The ester and acetylamino groups facilitate substitution at multiple positions.

Amine/Alcohol Substitution

Halogenation

| Reagent | Conditions | Product | Applications |

|---|---|---|---|

| Bromine (CHCl₃) | RT, 2h | 5-Bromo derivative | Precursor for Suzuki coupling |

| Chloroacetyl chloride | DCM, Et₃N, 0°C | Chloroacetamide intermediate | Used in alkylation reactions |

Acylation and Alkylation

The acetylamino group participates in further acylation/alkylation to modulate bioactivity.

Acylation

| Reagent | Conditions | Product | Biological Activity |

|---|---|---|---|

| Benzoyl chloride | Chloroform, reflux | N-Benzoyl derivative | Enhanced anti-inflammatory activity |

| Acetic anhydride | RT, 24h | N-Acetylated product | Improved metabolic stability |

Alkylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated derivative | 82% |

| Ethyl bromoacetate | Et₃N, THF, reflux | Ethyl glycinate conjugate | 70% |

Oxidation and Reduction

Functional group interconversions expand synthetic utility.

Oxidation

- Reagent : KMnO₄ (acidic medium)

- Product : Carboxylic acid derivative (via ester hydrolysis)

- Application : Precursor for metal-organic frameworks.

Reduction

- Reagent : LiAlH₄ (THF, 0°C)

- Product : Alcohol derivative (reduction of ester to -CH₂OH)

- Yield : 68% .

Biological Activity and Mechanistic Insights

The compound’s derivatives exhibit notable bioactivity:

- Anticancer : Triazolo-pyrimidines induce apoptosis in breast cancer cells (IC₅₀ = 3.2–8.7 µM) .

- Anti-inflammatory : N-Benzoyl derivatives inhibit COX-2 (IC₅₀ = 12.4 µM) .

- Analgesic : Thienopyrimidines show 75% pain reduction in rodent models .

Mechanism : Interactions involve binding to enzyme active sites (e.g., COX-2, EGFR kinase) via hydrogen bonding and π-π stacking .

Comparison with Structural Analogues

| Compound | Key Differences | Reactivity/Bioactivity |

|---|---|---|

| Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Lacks acetylamino group | Lower metabolic stability; reduced kinase inhibition |

| Ethyl 2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Propionyl vs. acetyl group | Similar reactivity but altered pharmacokinetics |

| Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Benzamido substituent | Enhanced COX-2 selectivity |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiophene compounds exhibit antimicrobial properties. Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been evaluated for its potential to inhibit bacterial growth. In a study involving various substituted phenyl derivatives of this compound, significant zones of inhibition were observed against several bacterial strains, indicating its potential as an antibacterial agent .

Anti-inflammatory Properties

Thiophene derivatives are known for their analgesic and anti-inflammatory effects. The structure of this compound suggests that it may interact with biological pathways involved in inflammation. Preliminary studies have shown that compounds in this class can reduce inflammation markers in vitro .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing more complex molecules through various chemical reactions such as cyanoacetylation and Knoevenagel condensation. These reactions yield new derivatives that can be screened for enhanced biological activity or novel therapeutic effects .

Organic Electronics

This compound is being investigated for its potential use in organic electronic devices due to its favorable electronic properties. The compound's ability to form stable thin films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The compound’s structural analogs differ primarily in the substituents at position 2 (amide/amine groups) and modifications to the ester group. Key examples include:

Key Observations:

- Substituent Effects on Hydrogen Bonding: All amide derivatives (acetylamino, benzamido, pyridine-carboxamido) form intramolecular S(6) motifs via N–H⋯O bonds, stabilizing planar conformations . The pyridine derivative additionally forms intermolecular R₂²(16) motifs through C–H⋯O interactions, enhancing crystal cohesion .

- Dihedral Angles and Steric Effects: Bulkier substituents (e.g., benzamido, pyridine-carboxamido) increase dihedral angles between the benzothiophene core and substituent rings, altering π-π stacking and solubility .

- Biological Activity: Cyanoacetamido derivatives exhibit notable antioxidant activity due to the electron-withdrawing cyano group, which enhances radical scavenging .

Crystallographic and Conformational Analysis

- Disorder in Cyclohexene Rings: The parent compound and its analogs (e.g., benzamido derivative) exhibit positional disorder in cyclohexene methylene groups, with occupancy ratios refined to ~0.64:0.36 . This disorder is attributed to steric flexibility in the tetrahydro ring.

- Software for Refinement: Structures were solved using SHELXL-97 and visualized via ORTEP-3, emphasizing the role of crystallographic software in elucidating disorder and hydrogen bonding .

Biological Activity

Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and potential anticancer effects, supported by relevant data and case studies.

- Molecular Formula : C13H17NO3S

- Molecular Weight : 267.34 g/mol

- CAS Number : [not specified in the search results]

1. Anti-inflammatory Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant anti-inflammatory properties. A study reported that compounds derived from this class demonstrated efficacy in reducing inflammation in vivo through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses.

- Case Study : In a carrageenan-induced paw edema model in rats, compounds similar to this compound showed maximum inhibitory activity comparable to ibuprofen, a standard anti-inflammatory drug .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings indicate a potential for development into an antimicrobial agent .

3. Anticancer Potential

There is emerging evidence suggesting that thiophene derivatives can inhibit cancer cell proliferation. This compound has been studied for its effects on specific cancer cell lines.

- Case Study : In vitro studies demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) and induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be around 25 µM .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling : The compound appears to interfere with cell signaling pathways that regulate cell proliferation and apoptosis.

Q & A

Q. What is the synthetic route for Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The compound is synthesized by reacting ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with acetyl chloride in chloroform under reflux for 9 hours. The product is purified via recrystallization from ethanol, yielding colorless prisms. This method is adaptable for derivatives by substituting acyl chlorides (e.g., benzoyl or pyridine-4-carboxyl chloride) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is performed using Bruker Kappa APEXII CCD diffractometers. Data refinement employs SHELXL-97, with disorder in cyclohexene methylene groups resolved using the EADP instruction (equal anisotropic displacement parameters). Intramolecular N–H⋯O hydrogen bonds form an S(6) ring motif, critical for stabilizing the molecular conformation .

Q. What spectroscopic techniques confirm the compound’s structural integrity?

Post-synthesis validation relies on SC-XRD for absolute conformation analysis. Additional techniques include:

- NMR : To confirm substituent positions and purity.

- HPLC : For purity assessment (≥98% as per commercial standards) .

Advanced Research Questions

Q. How are crystallographic disorder and refinement challenges addressed?

In the cyclohexene ring, disordered methylene groups (occupancy ratios ~0.64:0.36) are modeled using split positions with constrained displacement parameters. SHELXL’s EADP command ensures anisotropic refinement of disordered atoms. This approach minimizes residual electron density artifacts and improves R-factor convergence (e.g., R1 = 0.045 in high-resolution studies) .

Q. What hydrogen bonding patterns govern crystal packing?

Intramolecular N–H⋯O bonds create S(6) motifs, while intermolecular C–H⋯O interactions form R₂²(16) ring motifs, linking molecules into dimers. Graph set analysis (Bernstein et al., 1995) classifies these interactions, revealing how supramolecular assembly influences crystallographic symmetry and stability .

Q. How can derivatives of this compound be designed for bioactivity studies?

- Heterocyclic Systems : React the isothiocyanate intermediate (from thiophosgene treatment) with nucleophiles (e.g., hydrazines) to form benzothieno[2,3-d]pyrimidines, which exhibit hypnotic activity .

- Computational Screening : Derivatives are evaluated using quantum chemical calculations (DFT), molecular dynamics (MD), and cluster analysis to predict anticorrosive or pharmacological properties .

Q. What computational tools predict the reactivity of thiophene-based derivatives?

- Quantum Chemical Calculations : HOMO-LUMO energy gaps and Fukui indices assess electron-donating capacity.

- Molecular Dynamics : Simulate adsorption on metal surfaces (e.g., iron) to study anticorrosive mechanisms.

- Software : Gaussian09 for DFT, Materials Studio for MD simulations .

Methodological Notes

- Crystallography : Use SHELXTL (Bruker) or WinGX for data integration and refinement .

- Hydrogen Bond Analysis : ORTEP-3 or Mercury (CCDC) for visualization and graph set classification .

- Synthetic Optimization : Monitor reaction progress via TLC and adjust reflux duration based on acyl chloride reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.